molecular formula C18H26BrNO5 B4077586 1-[4-(3-bromophenoxy)butyl]azepane oxalate

1-[4-(3-bromophenoxy)butyl]azepane oxalate

Cat. No. B4077586
M. Wt: 416.3 g/mol
InChI Key: MBOBSWHSKPXRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-bromophenoxy)butyl]azepane oxalate, also known as JNJ-7925476, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D4 receptor and has been studied for its potential use in treating various psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[4-(3-bromophenoxy)butyl]azepane oxalate involves its selective antagonism of the dopamine D4 receptor. This receptor is believed to play a role in various psychiatric disorders, and blocking it may lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3-bromophenoxy)butyl]azepane oxalate has a selective effect on the dopamine D4 receptor, with little to no effect on other dopamine receptors. This selective antagonism may lead to fewer side effects compared to other antipsychotic medications. Additionally, the compound has been shown to have a long half-life, which may allow for less frequent dosing.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3-bromophenoxy)butyl]azepane oxalate in lab experiments is its selective antagonism of the dopamine D4 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other dopamine receptors. However, one limitation is that the compound has only been studied in preclinical models and has not yet been tested in humans.

Future Directions

For research on 1-[4-(3-bromophenoxy)butyl]azepane oxalate include further preclinical studies to better understand its potential therapeutic applications. Additionally, clinical trials will be needed to determine the safety and efficacy of the compound in humans. Other future directions may include exploring the compound's effects on other neurotransmitter systems and investigating its potential use in treating other disorders beyond schizophrenia, bipolar disorder, and ADHD.

Scientific Research Applications

1-[4-(3-bromophenoxy)butyl]azepane oxalate has been studied for its potential use in treating various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.

properties

IUPAC Name

1-[4-(3-bromophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.C2H2O4/c17-15-8-7-9-16(14-15)19-13-6-5-12-18-10-3-1-2-4-11-18;3-1(4)2(5)6/h7-9,14H,1-6,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOBSWHSKPXRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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